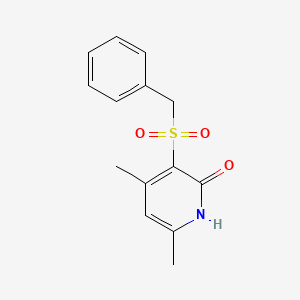

3-(benzylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone

Description

3-(Benzylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone is a pyridinone derivative characterized by a benzylsulfonyl substituent at position 3 and methyl groups at positions 4 and 6 of the pyridinone ring. Pyridinones are heterocyclic compounds with diverse pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities. The benzylsulfonyl moiety in this compound introduces unique electronic and steric properties, influencing solubility, stability, and interaction with biological targets.

Propriétés

IUPAC Name |

3-benzylsulfonyl-4,6-dimethyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-10-8-11(2)15-14(16)13(10)19(17,18)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCSDSCOEVVWPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)S(=O)(=O)CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyridinone core, which can be achieved through various methods, such as the cyclization of appropriate precursors.

Introduction of Benzylsulfonyl Group: The benzylsulfonyl group is introduced via a sulfonylation reaction. This can be done using benzylsulfonyl chloride in the presence of a base, such as triethylamine, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

3-(benzylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Corresponding substituted products depending on the nucleophile used.

Applications De Recherche Scientifique

Biological Activities

3-(Benzylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone exhibits a range of biological activities that make it a valuable compound in drug discovery and development.

Antimicrobial Activity

Research indicates that pyridinone derivatives, including this compound, possess significant antimicrobial properties. These compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics or antifungal agents .

Antitumor Properties

Studies have shown that pyridinone derivatives can act as antitumor agents by targeting specific pathways involved in cancer cell proliferation and survival. The structural features of this compound may contribute to its efficacy against certain cancer types .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The ability to modify the pyridinone scaffold allows for the exploration of structure-activity relationships (SAR), leading to the development of more potent derivatives.

Table 1: Synthetic Routes for Pyridinones

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Benzylsulfonic acid + 4,6-dimethyl-2-pyridinone | Intermediate A |

| 2 | Cyclization under acidic conditions | This compound |

Case Study 1: Antimicrobial Evaluation

In a study published in Frontiers in Chemistry, researchers evaluated the antimicrobial activity of various pyridinone derivatives, including this compound. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria .

Case Study 2: Antitumor Activity

A recent publication highlighted the antitumor effects of pyridinones in leukemia models. The study found that derivatives similar to this compound exhibited cytotoxic effects on cancer cells through apoptosis induction and cell cycle arrest .

Mécanisme D'action

The mechanism of action of 3-(benzylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone involves its interaction with specific molecular targets. The benzylsulfonyl group can form interactions with proteins or enzymes, potentially inhibiting their activity. The methyl groups at the fourth and sixth positions may influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

- Electron-Withdrawing Groups (e.g., Cl): The 3-chlorophenylsulfonyl analog (297.76 g/mol) exhibits higher reactivity due to the electron-withdrawing chlorine atom, which may enhance interactions with nucleophilic targets .

- Lipophilicity vs.

- Polar Modifications: The aminomethyl derivative (152.20 g/mol) demonstrates improved solubility, aligning with findings that polar groups enhance pharmacokinetic profiles .

Enzyme Inhibition and Antimalarial Potential

- Pyridinone Derivatives in Antimalarial Research: Hybrid 4(1H)-pyridinones with polar side chains (e.g., hydroxymethyl) showed improved oral bioavailability and maintained in vitro potency against malaria parasites . This suggests that the benzylsulfonyl group in the target compound could be optimized by introducing polar moieties to balance lipophilicity and solubility.

- The benzylsulfonyl group may confer similar protective effects but requires empirical validation.

Toxicity and Discontinuation Trends

- Discontinued Analogs: The 3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone () and 1-(4-chlorobenzyl) analog () were discontinued, possibly due to synthesis challenges, toxicity, or poor pharmacokinetics . This highlights the importance of substituent selection for drug development.

Activité Biologique

3-(Benzylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone is an organic compound belonging to the pyridinone class, characterized by the presence of a benzylsulfonyl group at the third position of the pyridinone ring and methyl groups at the fourth and sixth positions. This unique structure imparts specific biological activities that have been the subject of various studies.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of approximately 235.30 g/mol. The compound features a pyridinone core, which is crucial for its biological activity.

Synthesis

The synthesis typically involves:

- Preparation of the Pyridinone Core : This can be achieved through cyclization reactions using appropriate precursors.

- Introduction of the Benzylsulfonyl Group : This is accomplished via sulfonylation using benzylsulfonyl chloride in the presence of a base such as triethylamine under controlled conditions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The benzylsulfonyl group can form interactions with proteins or enzymes, potentially inhibiting their activity. The methyl groups at positions four and six influence binding affinity and specificity, making this compound a candidate for drug design.

Biological Studies and Findings

Research has indicated several potential therapeutic applications:

- Antitumor Activity : Studies have shown that derivatives of pyridinones exhibit significant antitumor effects. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation in vitro .

- Antioxidant Properties : The compound has been investigated for its role in modulating oxidative stress pathways, particularly through inhibition of the Keap1-Nrf2 protein-protein interaction (PPI), which is crucial for cellular defense against oxidative damage .

Case Study 1: Antitumor Efficacy

A study explored the effects of similar pyridinone derivatives on cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability through apoptosis induction, suggesting a promising avenue for cancer therapy.

Case Study 2: Nrf2 Activation

Research focused on the activation of Nrf2 by compounds related to this compound revealed that they could enhance antioxidant response element (ARE) activity, providing protective effects against oxidative stress in cellular models .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(Methylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone | Methylsulfonyl group instead of benzylsulfonyl | Antioxidant properties |

| 3-(Phenylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone | Phenyl group instead of benzyl | Antitumor activity |

| 4,6-Dimethyl-2(1H)-pyridinone | Lacks sulfonyl group | Limited biological activity |

Q & A

Q. What are the recommended synthetic routes for preparing 3-(benzylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone?

The compound can be synthesized via nucleophilic substitution of a pre-functionalized pyridinone precursor. For example:

- Start with 3-cyano-4,6-dimethyl-2(1H)-pyridone (synthesized via cyclocondensation of ethyl acetoacetate and cyanoacetamide under acidic conditions ).

- Replace the cyano group with a benzylsulfonyl moiety using benzylsulfonyl chloride in the presence of a base (e.g., KOH) .

- Purify via recrystallization or column chromatography. Key parameters include temperature control (<60°C) to avoid decomposition and solvent selection (e.g., DMF for solubility).

Q. How can structural characterization of this compound be optimized using spectroscopic methods?

- NMR : Use - and -NMR to confirm substitution patterns. The benzylsulfonyl group will show characteristic aromatic proton splitting (δ 7.2–7.5 ppm) and a singlet for methyl groups at C4 and C6 (δ 2.1–2.3 ppm) .

- IR : Look for S=O stretching vibrations near 1150–1300 cm and pyridinone C=O absorption at ~1650 cm .

- Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular ion peaks and fragmentation patterns.

Q. What in vitro assays are suitable for initial mechanistic studies of this compound?

- Cell-based assays : Use 3T3-L1 adipocytes (as in ) to screen for lipid accumulation or PPARγ activation. Include controls like GW7845 (PPARγ agonist) and phenamil (inducer) .

- Enzyme inhibition : Test against kinases or hydrolases using fluorescence-based assays (e.g., ATP depletion for kinases).

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale preparation?

- Optimize reaction conditions : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

- Catalyst screening : Test palladium or copper catalysts for coupling reactions involving the benzylsulfonyl group .

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) with non-polar alternatives (toluene) to balance solubility and reactivity .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

- Substituent variation : Synthesize analogs with modifications to:

- The benzylsulfonyl group (e.g., fluorinated or electron-withdrawing substituents).

- Methyl groups at C4/C6 (replace with ethyl or halogens) .

- Biological testing : Compare analogs in dose-response assays (e.g., IC) to identify critical functional groups.

Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved?

- Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals from aromatic protons or methyl groups .

- Computational modeling : Perform DFT calculations to predict chemical shifts and validate experimental data .

Q. What experimental approaches are suitable for studying environmental or metabolic toxicity?

- Ecotoxicology : Use aquatic plant models (e.g., Lemna minor) to assess herbicidal activity, referencing protocols for fluridone (a structural analog in ) .

- Metabolic stability : Perform liver microsome assays to evaluate cytochrome P450-mediated degradation.

Q. How can computational modeling guide target identification?

- Molecular docking : Screen against protein databases (e.g., PDB) to predict binding to PPARγ or other lipid metabolism targets .

- MD simulations : Simulate ligand-receptor interactions to refine binding hypotheses and prioritize in vitro testing.

Q. What methods mitigate hygroscopicity or instability during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.